Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloromethyl group at the 2-position and a carboxylate ester at the 6-position makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction proceeds through the formation of an imidazo[1,2-a]pyridine intermediate, which is then functionalized at the 2-position with a chloromethyl group and at the 6-position with a carboxylate ester .
Industrial Production Methods: Industrial production of this compound often employs catalytic routes to enhance yield and efficiency. Metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium, are commonly used. These methods are preferred due to their ability to facilitate the formation of the imidazo[1,2-a]pyridine scaffold under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylate ester or the chloromethyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chloromethyl and carboxylate groups.
Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the chloromethyl group.
2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the carboxylate ester group
Uniqueness: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the chloromethyl and carboxylate ester groups. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
NPNVVZJBOWPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)CCl |
Origin of Product |
United States |
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